An In-depth Technical Guide to 6-Methyl-1-heptanol: Properties, Synthesis, and Applications for the Research Professional

An In-depth Technical Guide to 6-Methyl-1-heptanol: Properties, Synthesis, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 6-methyl-1-heptanol, tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple data sheet, this document delves into the nuanced physical and chemical properties of this branched-chain primary alcohol, offers detailed experimental protocols for its synthesis and analysis, and explores its relevance in modern chemical and pharmaceutical research.

Introduction and Molecular Characteristics

6-Methyl-1-heptanol, a C8 aliphatic alcohol, is a clear, colorless liquid with a mild, characteristic odor.[1] Its branched structure, with a methyl group at the 6-position, imparts distinct physical and chemical properties compared to its linear isomer, 1-octanol. This structural nuance influences its solvency, reactivity, and potential biological interactions, making it a molecule of interest in various scientific domains.

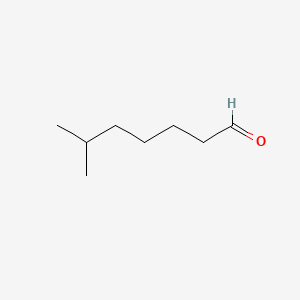

Molecular Structure:

Caption: Chemical structure of 6-Methyl-1-heptanol.

Physicochemical Properties

The physical properties of 6-methyl-1-heptanol are summarized in the table below. These properties are crucial for its handling, application as a solvent, and in the design of reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild, faint, pleasant | [1] |

| Boiling Point | 187-189 °C at 760 mmHg | [3] |

| Melting Point | -106 °C | [3] |

| Density | 0.8175 g/cm³ at 25 °C | [3] |

| Refractive Index | 1.4255 at 25 °C | [3] |

| Solubility in Water | 640 mg/L at 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [2] |

| Flash Point | 82 °C (180 °F) (open cup) | [4] |

| Vapor Pressure | 0.284 mmHg at 25 °C (estimated) | [5] |

| logP (Octanol/Water) | 2.721 (estimated) | [5] |

Solubility Profile

Due to its hydroxyl group, 6-methyl-1-heptanol exhibits some polarity, allowing for miscibility with other alcohols. However, the dominant eight-carbon aliphatic chain renders it largely nonpolar, resulting in limited solubility in water but good solubility in a range of organic solvents.[6][7]

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Miscible |

| Methanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Hexane | Soluble |

Note: This table is a qualitative guide based on the properties of similar C8 alcohols.

Spectroscopic and Analytical Characterization

Accurate characterization of 6-methyl-1-heptanol is essential for its use in research and development. This section details its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

-

δ 3.64 (t, 2H, -CH₂OH): The triplet for the methylene protons adjacent to the hydroxyl group.

-

δ 1.55 (m, 3H, -CH(CH₃)₂ and -CH₂CH₂OH): A multiplet arising from the methine proton at the 6-position and the methylene protons beta to the hydroxyl group.

-

δ 1.1-1.4 (m, 6H, -(CH₂)₃-): A complex multiplet for the central methylene protons.

-

δ 0.86 (d, 6H, -CH(CH₃)₂): A doublet for the two equivalent methyl groups at the 6-position.

-

δ ~1.0-2.0 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable and its position can vary.

Expected ¹³C NMR (CDCl₃, 101 MHz) Chemical Shifts:

-

δ ~63.0 (-CH₂OH)

-

δ ~39.0 (-CH(CH₃)₂)

-

δ ~33.0 (-CH₂CH₂OH)

-

δ ~29.0, ~26.0, ~24.0 (-(CH₂)₃-)

-

δ ~22.7 (-CH(CH₃)₂)

Infrared (IR) Spectroscopy

The IR spectrum of 6-methyl-1-heptanol exhibits characteristic absorptions for an aliphatic alcohol.[8][9]

-

~3330 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl group.

-

~2955, 2925, 2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1465 cm⁻¹: C-H bending vibrations.

-

~1058 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 6-methyl-1-heptanol results in characteristic fragmentation patterns.[10][11] The molecular ion peak (M⁺) at m/z 130 may be weak or absent.[12]

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of an alkyl radical from the carbon bearing the hydroxyl group.

-

Dehydration: Loss of a water molecule (M-18), leading to a peak at m/z 112.[13]

-

Loss of C₄H₉ radical: Cleavage at the branched point, resulting in a fragment at m/z 73.

-

Prominent peaks: Expect significant peaks at m/z 43 (isopropyl cation) and 57 (butyl cation).

Chemical Properties and Reactivity

As a primary alcohol, 6-methyl-1-heptanol undergoes reactions typical of this functional group. The hydroxyl group is the most reactive site.[14]

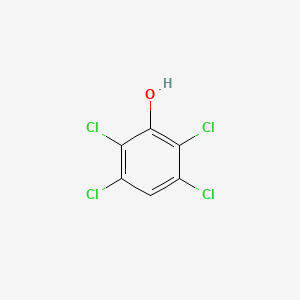

Caption: Key reactions of 6-Methyl-1-heptanol.

-

Esterification: Reacts with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters.[15]

-

Oxidation: Can be oxidized to the corresponding aldehyde, 6-methylheptanal, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents will yield 6-methylheptanoic acid.

-

Dehydration: Undergoes acid-catalyzed dehydration at high temperatures to yield 6-methyl-1-heptene.[16]

-

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents such as HBr or SOCl₂ to form the corresponding alkyl halide.[15][17]

Experimental Protocols

Synthesis of 6-Methyl-1-heptanol via Grignard Reaction

This protocol describes the synthesis of 6-methyl-1-heptanol from isobutyl bromide and 4-bromo-1-butanol, adapted from established Grignard synthesis procedures.[18][19][20]

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

4-bromo-1-butanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a small portion of isobutyl bromide (1.2 eq.) dissolved in anhydrous diethyl ether to initiate the reaction.

-

Once the reaction starts, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.

-

-

Reaction with 4-bromo-1-butanol:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 4-bromo-1-butanol (1.0 eq.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

-

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 6-methyl-1-heptanol purity.[21][22]

Instrumentation and Conditions:

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split injection.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of 6-methyl-1-heptanol in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Analysis: Identify the peak corresponding to 6-methyl-1-heptanol based on its retention time and mass spectrum. Integrate the peak area to determine the purity relative to any detected impurities.

Applications in Research and Development

While 6-methyl-1-heptanol is commonly used as a fragrance and flavoring agent, its properties as a branched-chain alcohol also make it relevant to the pharmaceutical sciences.[3][23]

Role in Drug Delivery Systems

Branched-chain fatty alcohols are being investigated as components of prodrug nanoassemblies.[14] The steric hindrance provided by the branched structure can influence the self-assembly properties of prodrugs, potentially leading to improved safety and pharmacokinetic profiles compared to their straight-chain counterparts.[14] Although not specifically studied with 6-methyl-1-heptanol, this research highlights a promising avenue for the application of such alcohols in advanced drug delivery.

Precursor in Synthesis

As a primary alcohol, 6-methyl-1-heptanol can serve as a versatile starting material for the synthesis of a variety of organic molecules, including esters, aldehydes, and carboxylic acids, which may have applications as pharmaceutical intermediates.

Safety, Handling, and Disposal

6-Methyl-1-heptanol is a combustible liquid and should be handled with appropriate safety precautions.

-

Handling: Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid sources of ignition.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-Methyl-1-heptanol is a branched-chain primary alcohol with a unique set of physicochemical properties that make it a valuable compound in various chemical and research settings. This guide has provided a detailed overview of its characteristics, spectroscopic data, chemical reactivity, and methods for its synthesis and analysis. For researchers and drug development professionals, understanding these fundamental aspects is key to unlocking the potential of this and similar molecules in the design of new materials and therapeutic systems.

References

- Smolecule. (2023, August 15). Buy 6-Methyl-1-heptanol | 26952-21-6. Retrieved from a relevant chemical supplier website.

-

Agilent Technologies, Inc. (2011, June 30). Analysis of Aliphatic Alcohols by Ligand-Exchange Chromatography. Retrieved from [Link]

- Leffingwell & Associates. (n.d.). 6-Methyl-1-heptanol (CAS 1653-40-3): Odor profile, Properties, & IFRA compliance.

-

SpectraBase. (n.d.). 6-Methyl-1-heptanol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- Wang, Y., et al. (2022). The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. Acta Pharmaceutica Sinica B, 12(6), 2855-2867.

-

The Good Scents Company. (n.d.). 6-methyl-1-heptanol, 1653-40-3. Retrieved from [Link]

-

NIST. (n.d.). 1-Heptanol, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.). 6-METHYL-3-HEPTANOL(18720-66-6) 1H NMR spectrum.

-

SpectraBase. (n.d.). 6-Methyl-1-heptanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- The Good Scents Company. (n.d.). 6-methyl-1-heptanol, 1653-40-3.

-

NIST. (n.d.). 1-Heptanol, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Heptanol, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- ATB (Automated Topology Builder). (n.d.). 6-Methyl-1-heptanol | C8H18O | MD Topology | NMR | X-Ray.

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

PubChem. (n.d.). Isooctan-1-ol. Retrieved from [Link]

- Elsevier. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 6, 101279.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- ChemicalBook. (n.d.). 6-Methylheptanol | 1653-40-3.

- BenchChem. (n.d.). Application Note: Quantification of 3-Methyl-1-heptanol in Various Samples by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from a chemical supplier's technical resources.

- Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube.

-

OpenStax. (2023, September 20). 17.6 Reactions of Alcohols. In Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

- meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules [Video]. YouTube.

- BenchChem. (n.d.). 6-Methyl-1-heptanol |RUO.

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.

- BenchChem. (n.d.). Improving yield and purity in 3-Methyl-1-heptanol synthesis. Retrieved from a chemical supplier's technical resources.

-

PubMed. (n.d.). Branched-chain higher alcohols. Retrieved from [Link]

- MDPI. (n.d.).

- ChemView. (n.d.). C6-24 Alcohols Category Report: Ecotoxicity.

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

- University of California, Davis. (2020, August 9). Common Organic Solvents: Table of Properties. Retrieved from a university chemistry department website.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Heptanol in Modern Fragrance Formulation. Retrieved from a chemical supplier's blog or resource center.

-

PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

- Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone.

- Google Patents. (n.d.). US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient.

- BenchChem. (n.d.). Grignard synthesis of 3-Methyl-1-heptanol from bromoalkanes. Retrieved from a chemical supplier's technical resources.

- BenchChem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Retrieved from a chemical supplier's technical resources.

-

Drugs.com. (2025, August 16). Branched-Chain Amino Acids Uses, Benefits & Side Effects. Retrieved from [Link]

-

PubMed. (2025, March 1). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. Retrieved from [Link]

- BenchChem. (n.d.). Historical literature review of 3-Methyl-1-heptanol research. Retrieved from a chemical supplier's technical resources.

-

PubMed. (n.d.). Fragrance material review on 2,6-dimethyl-4-heptanol. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. shodex.com [shodex.com]

- 5. 6-METHYL-2-HEPTANOL(4730-22-7) 1H NMR spectrum [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 9. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 10. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. redalyc.org [redalyc.org]

- 16. Untitled Document [ursula.chem.yale.edu]

- 17. researchgate.net [researchgate.net]

- 18. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. dasher.wustl.edu [dasher.wustl.edu]

- 20. benchchem.com [benchchem.com]

- 21. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 22. 1-Heptanol, 6-methyl- [webbook.nist.gov]

- 23. chem.libretexts.org [chem.libretexts.org]